![molecular formula C18H21F2N5O3S B2513057 2,4-difluoro-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide CAS No. 1021248-51-0](/img/structure/B2513057.png)
2,4-difluoro-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-difluoro-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
Wissenschaftliche Forschungsanwendungen
Metabolism in Chronic Myelogenous Leukemia Treatment
Flumatinib, a tyrosine kinase inhibitor structurally similar to 2,4-difluoro-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide, is in Phase I clinical trials for chronic myelogenous leukemia (CML). The study focuses on its metabolism in humans, identifying its primary metabolites and metabolic pathways (Gong et al., 2010).
Herbicidal Applications
Research on new pyrimidine and triazine intermediates, similar in structure to the compound , has shown potential for herbicidal applications. These intermediates have been synthesized and tested, demonstrating selectivity in crops like cotton and wheat (Hamprecht et al., 1999).
Cancer Cell Line Antiproliferative Effects
Synthesized derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one, structurally related to the compound , demonstrated significant antiproliferative effects against various human cancer cell lines, suggesting potential in cancer therapy (Mallesha et al., 2012).
Synthesis of Antimicrobial Agents
Research into synthesizing novel derivatives of 2-methyl-3-(2-(piperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one, with a similar structural framework, has shown promising results as antimicrobial agents. These derivatives have demonstrated significant inhibitory activity against a range of bacterial strains (Krishnamurthy et al., 2011).
Application in Diabetes Treatment
A compound related to 2,4-difluoro-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide, used as a dipeptidyl peptidase IV inhibitor, showed promise in the treatment of type 2 diabetes. The study explores its metabolism, excretion, and pharmacokinetics in various species (Sharma et al., 2012).
Epilepsy Treatment Research
Research involving N-pyridyl and pyrimidine benzamides, which are structurally related, has been conducted to identify potential epilepsy treatments. These compounds have shown effectiveness in animal models of epilepsy and pain, contributing to the development of new therapeutic agents (Amato et al., 2011).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as indole derivatives and pyrimidine-based drugs, have been found to bind with high affinity to multiple receptors . These targets often play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, and antidiabetic activities .
Mode of Action
Similar compounds have been reported to interact with their targets, leading to changes in cellular processes . For instance, pyrimidine-based drugs are known to modulate the activity of tyrosine kinases, which are key enzymes in signal transduction pathways .
Biochemical Pathways
Related compounds have been reported to influence a variety of pathways, leading to diverse biological effects . For example, indole derivatives have been associated with antiviral, anti-inflammatory, and anticancer activities, suggesting their involvement in these respective biochemical pathways .
Pharmacokinetics
A compound with a similar structure was reported to have high oral bioavailability in preclinical species and low plasma protein binding , which could suggest similar pharmacokinetic properties for the compound .
Result of Action
Compounds with similar structures have been associated with a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These effects suggest that the compound may induce changes at the molecular and cellular levels that contribute to these activities.
Eigenschaften
IUPAC Name |
2,4-difluoro-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N5O3S/c19-14-3-4-15(16(20)13-14)17(26)21-7-2-12-29(27,28)25-10-8-24(9-11-25)18-22-5-1-6-23-18/h1,3-6,13H,2,7-12H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWTYNLBJHFHPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCCNC(=O)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-difluoro-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.